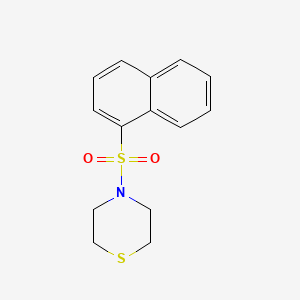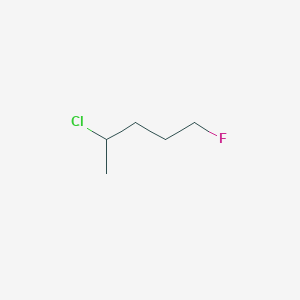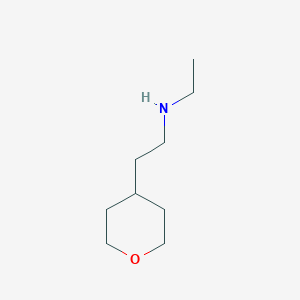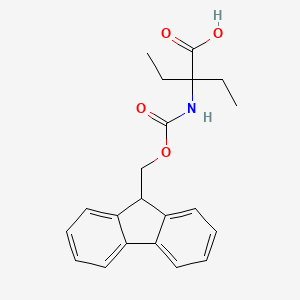
Fmoc-Deg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Deg-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2,2-dimethyl-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid resin, and subsequent deprotection steps are carried out using piperidine in DMF . This method allows for the rapid and efficient production of peptides with high purity.
化学反応の分析
Types of Reactions
Fmoc-Deg-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base, typically piperidine, resulting in the formation of a free amine.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include free amines and coupled peptides, which are essential intermediates in peptide synthesis .
科学的研究の応用
Chemistry
Fmoc-Deg-OH is extensively used in the synthesis of peptides and proteins. Its base-labile properties make it an ideal protecting group for amines, allowing for selective deprotection during peptide synthesis .
Biology
In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in tissue engineering and drug delivery . These hydrogels provide a biocompatible matrix for cell growth and proliferation.
Medicine
The compound is also used in the development of peptide-based therapeutics. Peptides synthesized using this compound have shown potential in treating various diseases, including cancer and neurodegenerative disorders .
Industry
In the industrial sector, this compound is used in the production of biocompatible coatings and materials. These materials have applications in medical devices, wound healing, and drug delivery systems .
作用機序
The mechanism of action of Fmoc-Deg-OH involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine via nucleophilic attack on the highly reactive 9-fluorenylmethyl chloroformate . The deprotection process involves the removal of the Fmoc group using a base, resulting in the formation of a free amine . This mechanism allows for the selective protection and deprotection of amino acids during peptide synthesis.
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another commonly used protecting group for amines, which is acid-labile.
Carbobenzoxy (Cbz): An older protecting group that requires hydrogenolysis for removal.
Uniqueness
Fmoc-Deg-OH is unique due to its base-labile properties, which allow for rapid and efficient deprotection without affecting other functional groups. This makes it highly suitable for use in solid-phase peptide synthesis .
特性
IUPAC Name |
2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUABWLRFIOIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-46-6 |
Source


|
| Record name | 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2661043.png)
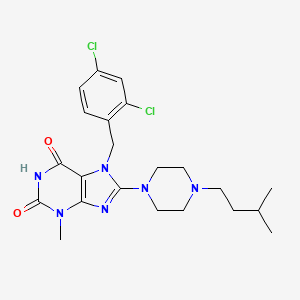
![(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride](/img/structure/B2661045.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2661050.png)
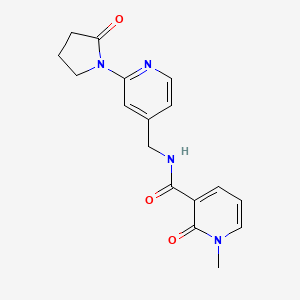
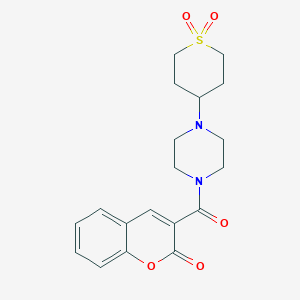
![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)
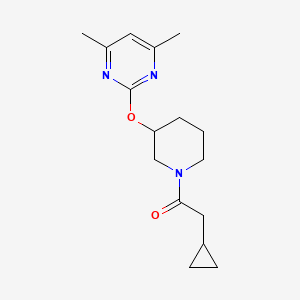
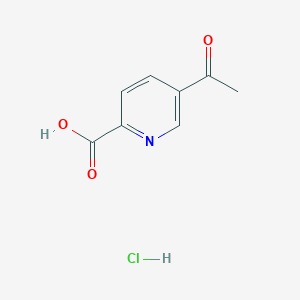
![N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2661062.png)
